A-887826 Nav1.8 channel selectivity
A-887826 Nav1.8 channel selectivity
An In-depth Technical Guide on the Nav1.8 Channel Selectivity of A-887826
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Primarily expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is responsible for the majority of the current underlying the action potential upstroke in these sensory neurons.[1] Its restricted expression pattern and crucial role in nociception make it a prime therapeutic target for the development of novel analgesics.[2][3][4] A-887826 is a potent and structurally novel small molecule inhibitor of the Nav1.8 channel that has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[2][5] This guide provides a detailed technical overview of the selectivity, mechanism of action, and experimental evaluation of A-887826, tailored for researchers and drug development professionals.
Selectivity Profile of A-887826
A-887826 is a potent blocker of human Nav1.8 channels with a half-maximal inhibitory concentration (IC₅₀) of 11 nM.[5][6] It also potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat DRG neurons, which are predominantly carried by Nav1.8 channels, with an IC₅₀ of 8 nM.[5][7][8] While potent, A-887826 displays moderate selectivity over other sodium channel isoforms.[2][7]
Table 1: Quantitative Selectivity Data for A-887826
| Channel Subtype | IC₅₀ (nM) | Selectivity Fold (vs. hNav1.8) | Species/Preparation | Reference |
| hNav1.8 | 11 | - | Recombinant Human | [5][8] |
| rNav1.8 (TTX-R) | 8 (inactivated state) | ~1.4x more potent | Rat DRG Neurons | [1][5][7] |
| rNav1.8 (TTX-R) | 63.6 (resting state) | ~5.8x less potent | Rat DRG Neurons | [6] |
| hNav1.2 | ~33 | ~3x less potent | Recombinant Human | [1][5][8] |
| hNav1.5 | >330 | >30x less potent | Recombinant Human | [1][5][8] |
| hNav1.7 | ~308 | ~28x less potent | Recombinant Human | [1] |
| TTX-S Currents | ~110 | ~10x less potent | Rat DRG Neurons | [5][8] |
Mechanism of Action
The inhibitory action of A-887826 on Nav1.8 is characterized by its voltage and state dependence. The compound demonstrates a clear preference for the inactivated state of the channel over the resting state.[6] This is evidenced by the nearly 8-fold increase in potency when the channel is held at a depolarized potential (-40 mV), which promotes inactivation, compared to a hyperpolarized, resting potential (-100 mV).[6][7] Furthermore, A-887826 shifts the midpoint of the voltage-dependent inactivation curve by approximately -4 mV without affecting the voltage-dependent activation of the channel.[5][7]
A particularly noteworthy characteristic of A-887826 is its "reverse use-dependence" or "use-dependent relief of inhibition".[2][3][4] Unlike typical sodium channel blockers that show increased inhibition with repetitive channel activation (use-dependence), the inhibition by A-887826 is lessened by repeated short depolarizations, such as those occurring during an action potential train.[2][4][9] This effect is significant at physiological temperatures and firing frequencies (e.g., 5 Hz), suggesting it could limit the compound's efficacy during high-frequency neuronal firing.[2][3]
Caption: Role of Nav1.8 in the nociceptive signaling cascade.
Caption: State-dependent binding of A-887826 to the Nav1.8 channel.
Experimental Protocols
The characterization of A-887826's activity on Nav1.8 channels relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.[10]
Cell Preparation
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Recombinant Cell Lines: Mammalian cell lines (e.g., CHO or HEK293) stably expressing the human Nav1.8 α-subunit (and often a β-subunit) are used to assess activity on the specific human channel isoform in a controlled environment.
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Primary Neurons: Dorsal root ganglia (DRG) are dissected from rodents (e.g., Sprague-Dawley rats or Swiss Webster mice).[2] The ganglia are treated with enzymes like collagenase and papain to dissociate the tissue into individual neurons.[2] These acutely dissociated neurons, particularly the small-diameter nociceptors, are then used for recordings within 48 hours to study the compound's effect on native channels.[2]
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing across the membrane.[10][11]
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Recording Solutions:
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External (Bath) Solution: Typically a Tyrode's solution containing (in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[2] To isolate sodium currents, other channel blockers (e.g., for potassium and calcium channels) may be added. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant current mediated primarily by Nav1.8 in DRG neurons.
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Internal (Pipette) Solution: A cesium-based solution is used to block potassium currents from inside the cell. A typical composition includes (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, with ATP and GTP to support cell health. The pH is adjusted to 7.2.[2]
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-
Voltage Protocols:
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Determining IC₅₀: Cells are held at a specific holding potential (e.g., -70 mV).[2] A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of various concentrations of A-887826 to determine the concentration that causes 50% inhibition.
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Assessing State Dependence: To probe the affinity for different channel states, the holding potential is varied. For instance, holding at -100 mV favors the resting state, while a depolarizing prepulse to -40 mV before the test pulse is used to accumulate channels in the inactivated state.[6]
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Evaluating Use-Dependence: A train of depolarizing pulses or action potential waveforms is applied at a set frequency (e.g., 5 or 20 Hz) to observe changes in the level of block during repetitive firing.[2][3][9]
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Caption: Experimental workflow for IC₅₀ determination using patch-clamp.
Conclusion
A-887826 is a potent, voltage-dependent inhibitor of the Nav1.8 sodium channel with a clear preference for the inactivated channel state. While it demonstrates higher potency for Nav1.8 compared to its predecessor, A-803467, its selectivity over other Nav subtypes is less pronounced.[1][2] The compound's most distinctive feature is its reverse use-dependence, where inhibition is relieved during repetitive firing.[2][3] This characteristic may have significant implications for its therapeutic efficacy in conditions involving high-frequency neuronal discharge. The detailed electrophysiological protocols outlined here are essential for characterizing the nuanced pharmacology of A-887826 and other Nav1.8-targeting compounds, providing crucial insights for the development of next-generation pain therapeutics.
References
- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-887826 is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. A-887826 | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. rupress.org [rupress.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
